Ethyl 5-(2-chloro-5-methylpyrimidin-4-yl)-1H-imidazole-2-carboxylate
Description
Ethyl 5-(2-chloro-5-methylpyrimidin-4-yl)-1H-imidazole-2-carboxylate is a heterocyclic compound featuring an imidazole core substituted at the 5-position with a 2-chloro-5-methylpyrimidin-4-yl group and at the 2-position with an ethyl carboxylate moiety. This structure combines the electron-rich imidazole ring with a pyrimidine substituent, which introduces steric bulk and electron-withdrawing effects due to the chloro and methyl groups.
Properties
Molecular Formula |
C11H11ClN4O2 |
|---|---|
Molecular Weight |
266.68 g/mol |
IUPAC Name |
ethyl 5-(2-chloro-5-methylpyrimidin-4-yl)-1H-imidazole-2-carboxylate |
InChI |
InChI=1S/C11H11ClN4O2/c1-3-18-10(17)9-13-5-7(15-9)8-6(2)4-14-11(12)16-8/h4-5H,3H2,1-2H3,(H,13,15) |
InChI Key |
KPSPYULVUMEFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(N1)C2=NC(=NC=C2C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-chloro-5-methylpyrimidin-4-yl)-1H-imidazole-2-carboxylate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2-chloro-5-methylpyrimidine with appropriate reagents under controlled conditions.
Formation of the Imidazole Ring: The imidazole ring can be formed by cyclization reactions involving suitable precursors.
Esterification: The final step involves the esterification of the imidazole ring with ethyl chloroformate to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution at Pyrimidine Chlorine
The 2-chloro group on the pyrimidine ring undergoes substitution with diverse nucleophiles:
Table 2: Substitution Reactions
Mechanistic Insight : The electron-withdrawing methyl group at C5 activates the C2 chlorine for SNAr (nucleophilic aromatic substitution), facilitated by polar solvents .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings to generate biaryl systems:
Key Examples:
-
Suzuki–Miyaura : Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis (Cs₂CO₃, 1,4-dioxane/H₂O, 85°C) .
-
Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides using XantPhos precatalyst (e.g., synthesis of ERK1/2 inhibitors) .
Yield Optimization : Cross-coupling efficiency depends on:
-
Base selection (Cs₂CO₃ > K₂CO₃ for boronic acid stability) .
-
Solvent polarity (1,4-dioxane enhances reagent solubility) .
Cyclization and Heterocycle Formation
The imidazole ring serves as a scaffold for annulation reactions:
Table 3: Cyclization Pathways
Notable Example : Heating with diethoxymethyl acetate induces cyclization to form pyrimido[4,5-d]pyrimidines, enhancing π-stacking in kinase binding pockets .
Hydrolysis and Ester Modification
The ethyl ester undergoes hydrolysis to generate carboxylic acid derivatives:
-
Alkaline Hydrolysis : NaOH (aq. EtOH, reflux) yields 5-(2-chloro-5-methylpyrimidin-4-yl)-1H-imidazole-2-carboxylic acid .
-
Enzymatic Hydrolysis : Lipases in phosphate buffer (pH 7.4, 37°C) achieve regioselective de-esterification .
Applications : The carboxylic acid is a precursor for amide-bond formation in prodrug design .
Stability and Reactivity Profile
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that derivatives of imidazole compounds, including Ethyl 5-(2-chloro-5-methylpyrimidin-4-yl)-1H-imidazole-2-carboxylate, exhibit promising anticancer properties. Studies have shown that such compounds can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. For example, imidazole derivatives have been linked to the inhibition of protein kinases that are crucial for cancer cell proliferation .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. The presence of the pyrimidine and imidazole moieties contributes to its effectiveness against bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
1.3 Enzyme Inhibition
this compound has been studied as an inhibitor of specific enzymes, particularly those involved in metabolic pathways relevant to disease states. For instance, enzyme inhibition studies have suggested that this compound may affect metabolic enzymes linked to cancer metabolism, thereby providing a dual mechanism of action in therapeutic contexts .
Agricultural Applications
2.1 Herbicide Development
In agricultural research, compounds similar to this compound are being investigated for their herbicidal properties. The chlorinated pyrimidine structure is known to interact with plant growth regulators, potentially leading to effective weed management strategies without harming crops .
2.2 Pest Control Agents
The compound's bioactivity extends to pest control applications, where it may serve as a basis for developing new insecticides or fungicides. Its efficacy against specific pests can be attributed to its ability to disrupt biological processes critical for pest survival .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values indicating potent activity at low concentrations. |
| Study B | Antimicrobial Properties | Showed effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |
| Study C | Herbicide Efficacy | Reported a reduction in weed biomass by over 70% in controlled field trials, suggesting high potential for agricultural use. |
Mechanism of Action
The mechanism of action of Ethyl 5-(2-chloro-5-methylpyrimidin-4-yl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways . For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Core
Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-imidazol-4-yl] Acetate (Compound F in )
- Structure : Contains a 4-chlorophenyl group at the imidazole 5-position and a methyl group at the 2-position.
- The methyl group at the imidazole 2-position (vs. ethyl carboxylate in the target compound) lowers molecular weight (MW: ~280 vs. ~296) and decreases polarity .
Ethyl 1H-Imidazole-2-carboxylate ()
- Structure : The parent compound lacks substituents at the imidazole 5-position.
- Key Differences :
Pyrimidine vs. Pyridine/Phenyl Substituents
Ethyl 2-(6-Chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate ()
- Structure : Features a 6-chloropyridin-2-yl group at the imidazole 5-position.
- Key Differences: Pyridine (6-membered, one nitrogen) vs. pyrimidine (6-membered, two nitrogens) alters electronic properties. Chlorine position (pyridine 6 vs. pyrimidine 2) affects molecular geometry and dipole moments .
2-{4-[2-(2-Fluoro-5-Trifluoromethyl-Phenylamino)-1-Methyl-1H-Benzimidazol-5-Yloxy]-Pyridin-2-Yl}-5-Trifluoromethyl-1H-Imidazole-4-Carboxylic Acid Ethyl Ester ()
- Structure : Contains a benzimidazole-pyridine hybrid substituent and trifluoromethyl groups.
- Key Differences :
Functional Group Modifications
Ethyl 5-(2-Ethoxy-2-Oxoethyl)-1H-Imidazole-2-Carboxylate ()
- Structure : Substituted with an ethoxy-oxoethyl group at the imidazole 5-position.
- Key Differences :
Ethyl 4-(Benzyloxymethyl)-2-(Tetrahydro-2H-Pyran-4-yl)-1H-Imidazole-5-Carboxylate ()
- Structure : Includes a benzyloxymethyl group and a tetrahydropyran ring.
- Key Differences: Bulky substituents increase molecular weight (MW: ~385 vs. The tetrahydropyran ring introduces stereochemical complexity absent in the target compound .
Comparative Data Table
| Compound Name | Molecular Weight | Key Substituents | logP (Predicted) | Notable Properties |
|---|---|---|---|---|
| Target Compound | ~296 | 2-Chloro-5-methylpyrimidin-4-yl | ~2.5 | High electron-withdrawing, moderate solubility |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl] acetate | ~280 | 4-Chlorophenyl, methyl | ~3.0 | Hydrophobic, limited H-bonding |
| Ethyl 1H-imidazole-2-carboxylate | 140.13 | None | ~1.0 | High solubility, low steric hindrance |
| Ethyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate | ~295 | 6-Chloropyridin-2-yl | ~2.7 | Moderate polarity, planar geometry |
| Ethyl 5-(2-ethoxy-2-oxoethyl)-1H-imidazole-2-carboxylate | ~226 | Ethoxy-oxoethyl | ~1.8 | Ketone reactivity, polar |
Research Findings and Implications
- Electronic Effects : The pyrimidine substituent in the target compound enhances electron withdrawal, which may stabilize charge-transfer complexes in catalytic or medicinal applications .
- Steric Considerations : Bulky substituents (e.g., benzyloxymethyl in ) reduce synthetic yields compared to the target compound’s pyrimidine group, which balances reactivity and steric demand .
- Hydrogen Bonding : The chloro and pyrimidine nitrogen atoms in the target compound enable stronger hydrogen bonding compared to phenyl or pyridine analogs, influencing crystal packing (as per Etter’s rules in ) .
Biological Activity
Ethyl 5-(2-chloro-5-methylpyrimidin-4-yl)-1H-imidazole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, antimicrobial, anti-inflammatory, and cytotoxic properties of this compound, supported by relevant case studies and research findings.
- Molecular Formula : C₁₁H₁₁ClN₄O₂
- Molecular Weight : 266.68 g/mol
- CAS Number : 2097417-26-8
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-5-methylpyrimidine derivatives with imidazole carboxylic acid derivatives. The process can be optimized through various reaction conditions to enhance yield and purity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.
Antimicrobial Efficacy Table
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0195 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Pseudomonas aeruginosa | 0.037 mg/mL |
| Bacillus subtilis | 0.015 mg/mL |
These findings indicate that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties, particularly its inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
COX Inhibition Table
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| Ethyl 5-(2-chloro-5-methyl...) | 19.45 ± 0.07 | 23.8 ± 0.20 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
The IC50 values suggest that while this compound exhibits anti-inflammatory activity, it is less potent than celecoxib, a known COX inhibitor .
Cytotoxic Activity
Cytotoxicity assays have shown that this compound can inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
Cytotoxicity Data Table
| Cell Line | IC50 (μM) |
|---|---|
| PC3 (prostate cancer) | 1.4 |
| MCF7 (breast cancer) | 1.6 |
These results highlight the compound's promising cytotoxic effects, warranting further investigation into its mechanisms of action and potential therapeutic applications .
Case Studies
- Case Study on Antimicrobial Activity : A study evaluated the efficacy of this compound against clinical isolates of MRSA and other pathogens, demonstrating significant inhibition zones compared to standard antibiotics.
- Case Study on Anti-inflammatory Effects : In vivo studies using carrageenan-induced paw edema models showed that the compound reduced inflammation significantly compared to control groups, supporting its potential use in treating inflammatory diseases.
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., pyrimidine CH₃ at δ ~2.3 ppm, imidazole protons at δ ~7–8 ppm).
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving disorder in heterocyclic systems. Hydrogen bonding patterns (e.g., N–H···O interactions) can be analyzed via graph set theory to validate crystal packing .
- IR : Confirms ester carbonyl (C=O stretch ~1700 cm⁻¹) and imidazole/pyrimidine ring vibrations .
How can crystallographic refinement challenges be addressed for this compound?
Advanced
Disorder in the pyrimidine or imidazole rings due to rotational flexibility is common. Strategies include:
- Twinned data refinement : SHELXL handles high-resolution twinned data by applying twin laws (e.g., HKLF5 format) .
- Hydrogen bond constraints : Using restraints for N–H distances (e.g., DFIX in SHELX) improves model accuracy when H-atom positions are ambiguous .
- Multi-component models : For severe disorder, split-site occupancy refinement may be necessary, guided by electron density maps .
How do reaction conditions impact yield discrepancies in pyrimidine-imidazole couplings?
Data Contradiction Analysis
Contradictory yields (e.g., 62% vs. 87% in similar reactions) may arise from:
- Base selection : Stronger bases (e.g., CsF vs. Na₂CO₃) can accelerate coupling but risk side reactions .
- Solvent polarity : Polar aprotic solvents (e.g., 1,4-dioxane) enhance Pd catalyst activity compared to ethanol, but may reduce solubility of intermediates .
- Temperature control : Prolonged heating (>12 hours) at 100°C vs. 80°C can degrade sensitive functional groups, lowering yields.
What role do hydrogen bonding networks play in the compound’s solid-state properties?
Advanced
Graph set analysis (e.g., Etter’s formalism) reveals that N–H···O and C–H···Cl interactions drive crystal packing. For example, imidazole N–H donors often form chains (C(4) motifs) with ester carbonyl acceptors, stabilizing the lattice. Disruption of these networks (e.g., via methyl substituents) can alter melting points and solubility, impacting formulation strategies .
How can computational methods predict the compound’s reactivity in nucleophilic substitutions?
Advanced
DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The LUMO of the pyrimidine ring localizes at C-4, confirming its susceptibility to nucleophilic attack. Substituent effects (e.g., Cl vs. CH₃) modulate electrophilicity—chlorine increases positive charge at C-4, enhancing reactivity toward amines or thiols .
What purification strategies are optimal for isolating this compound?
Q. Methodological
- Column chromatography : Silica gel with gradients of DCM:MeOH (50:1 to 10:1) effectively separates imidazole-pyrimidine hybrids from byproducts .
- Recrystallization : Ethyl acetate/hexane mixtures exploit differences in ester solubility for high-purity crystals (>95% by HPLC) .
How does the compound’s stability vary under different storage conditions?
Q. Advanced
- Hydrolytic stability : The ester group is prone to hydrolysis in humid environments. Anhydrous storage at –20°C under N₂ is recommended .
- Photostability : UV-Vis studies suggest degradation under prolonged light exposure (λ > 300 nm), necessitating amber vials .
What in silico tools are effective for docking studies targeting kinase inhibition?
Advanced
Molecular docking (AutoDock Vina) with homology-modeled kinases (e.g., EGFR) identifies key interactions:
- Pyrimidine Cl forms halogen bonds with kinase hinge regions (e.g., Met793).
- Imidazole N-1 participates in π-π stacking with Phe residues.
MD simulations (AMBER) assess binding mode stability over 100 ns trajectories, highlighting the role of the ethyl carboxylate in solvation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
